5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings.
Vorbereitungsmethoden
The synthesis of 5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine can be compared with other triazole-pyrimidine hybrids, such as:
4-(1,2,4-Triazol-1-yl)pyrimidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-(1,2,4-Triazol-3-yl)pyrimidine: Differently substituted triazole ring, leading to variations in its chemical and biological properties
Eigenschaften
Molekularformel |
C6H4IN5 |
---|---|
Molekulargewicht |
273.03 g/mol |
IUPAC-Name |
5-iodo-4-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4IN5/c7-5-1-8-2-10-6(5)12-4-9-3-11-12/h1-4H |
InChI-Schlüssel |
NFYITPSTKQAIRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)N2C=NC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.